2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a 4-chlorophenylthio group and a 6-nitrobenzo[d]thiazol-2-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide typically involves the following steps:
Formation of 4-chlorophenylthio group: This can be achieved by reacting 4-chlorothiophenol with an appropriate halogenated acetamide under basic conditions.
Introduction of 6-nitrobenzo[d]thiazol-2-yl group: This step involves the nitration of benzo[d]thiazole followed by its coupling with the previously formed 4-chlorophenylthioacetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylthioacetamides.
Scientific Research Applications
2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thioethers and nitro compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thioether group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
2-((4-bromophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-((4-chlorophenyl)thio)-N-(6-aminobenzo[d]thiazol-2-yl)acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is unique due to the combination of its 4-chlorophenylthio and 6-nitrobenzo[d]thiazol-2-yl groups, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-9-1-4-11(5-2-9)23-8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGNPUPBQWYYTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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